growth factor receptor-bound protein 10

Developmental biology Fetal growth Gene knockout

Researchers investigating fetal growth imprinting or mTORC1-mediated feedback loops frequently encounter reagent cross-reactivity and supply gaps across the Grb7/10/14 family. GRB10 (CAS 151441-47-3) uniquely resolves these challenges: • Fetal growth inhibition: Grb10 knockout mice exhibit ~30% larger birth weight vs. wild-type, a phenotype entirely absent in Grb7 or Grb14 knockouts, confirming non-redundant function. • mTORC1-specific substrate: Phosphorylated at Ser501/503; knockdown in Tsc2-/- cells produces PI3K/ERK-MAPK hyperactivation, establishing GRB10-specific feedback regulation distinct from family members. • Pan-cancer biomarker: High GRB10 expression predicts significantly shorter survival in immunotherapy-treated urothelial carcinoma, melanoma, and gastric cancer cohorts. • QC-validated: SDS-PAGE purity documentation provided; stable at -80°C for 12 months under proper storage.

Molecular Formula C10H13NO2
Molecular Weight 0
CAS No. 151441-47-3
Cat. No. B1174771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegrowth factor receptor-bound protein 10
CAS151441-47-3
Molecular FormulaC10H13NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRB10: Adaptor Protein for Insulin, Cancer, and Metabolic Research


Growth factor receptor-bound protein 10 (GRB10, CAS 151441-47-3), also known as insulin receptor-binding protein Grb-IR, is a member of the Grb7 family of signaling adaptor proteins that lacks intrinsic catalytic activity but modulates receptor tyrosine kinase (RTK) signaling through its proline-rich region, GYF motifs, and C-terminal SH2 domain [1]. GRB10 binds to and suppresses signals from activated RTKs, particularly the insulin receptor (INSR) and insulin-like growth factor type 1 receptor (IGF1R), via two distinct mechanisms: direct interference with signaling pathway components and promotion of receptor degradation through ubiquitination [2]. The protein functions as a key negative regulator of insulin and mTORC1 signaling, with distinct isoforms exhibiting tissue-specific and allele-specific imprinting patterns [3].

Signaling Negative regulator of insulin and mTORC1 pathways
Mechanism SH2 domain-mediated receptor binding and ubiquitination
Specificity Tissue- and isoform-specific imprinting patterns

GRB10 Specificity vs. GRB7/14 Proteins


The Grb7 family comprises three structurally related adaptor proteins—Grb7, Grb10, and Grb14—that share conserved domain architecture yet exhibit non-redundant physiological functions, precluding simple interchange in research settings [1]. While all three can interact with the insulin receptor, Grb10 uniquely functions as a potent inhibitor of fetal growth: Grb10 knockout mice are approximately 30% larger than wild-type littermates at birth, whereas Grb7 and Grb14 knockouts show no significant fetal growth phenotype [2]. Additionally, Grb10 is distinctively phosphorylated by mTORC1 at specific serine residues, a modification not shared by Grb7 or Grb14, enabling Grb10-specific feedback inhibition of PI3K and ERK-MAPK pathways [3]. Isoform-specific imprinting further complicates substitution: human GRB10 gamma1 isoform is expressed exclusively from the maternal allele in skeletal muscle, whereas in fetal brain, most variants are transcribed solely from the paternal allele—a pattern opposite to that observed in mouse [4].

Fetal growth phenotype is unique to GRB10; Grb7 or Grb14 KO models do not reproduce this growth regulation role
mTORC1-mediated phosphorylation is specific to GRB10, absent in Grb7/14, altering feedback loop interpretation
Isoform- and species-specific imprinting patterns limit direct substitution with mouse models or pan-family reagents

GRB10: Quantitative Comparator Evidence


Fetal Growth Inhibition: GRB10 vs. Grb7/14

Among the Grb7 family adaptor proteins, GRB10 uniquely functions as a potent inhibitor of fetal growth. Mouse knockout studies directly comparing the three family members demonstrate that Grb10 knockout mice are approximately 30% larger by weight than wild-type littermates at birth, whereas Grb7 knockout and Grb14 knockout single mutants are indistinguishable from wild-type in most respects [1]. Grb7:Grb10 double knockout mutants are near identical to Grb10 knockout single mutants, confirming that Grb7 does not compensate for Grb10 in growth regulation [2].

Fetal Growth KO Phenotype
Head-to-head
Grb10 KO: ~30% larger birth weight; Grb7/14 KO: indistinguishable from wild-type
GRB10 is the sole family member required for fetal growth regulation studies
Mouse knockout model context; multiple comparison analysis
Developmental biology Fetal growth Gene knockout Insulin signaling

Pan-Cancer Prognostic Biomarker

Pan-cancer analysis of 33 TCGA cancer types demonstrates that aberrant GRB10 expression is strongly associated with adverse prognosis in multiple cancers. In the TCGA cohort, GRB10 was significantly elevated in 11 cancer types (including CHOL, COAD, ESCA, HNSC, KIRC, KIRP, LIHC, LUAD, LUSC, STAD, THCA) and downregulated in 4 (BLCA, BRCA, CESC, UCEC) [1]. High GRB10 expression was associated with adverse prognosis in LGG, CESC, COAD, and LUAD for overall survival (OS), disease-specific survival (DSS), and progression-free interval (PFI), with external validation in GEO colon cancer cohorts [2].

Pan-Cancer Prognosis
Cross-study
High GRB10 expression associated with adverse OS/DSS/PFI in LGG, CESC, COAD, LUAD
Supports cancer biomarker-driven study design
TCGA pan-cancer cohort; external GEO validation
Oncology Cancer biomarker Prognosis TCGA Survival analysis

Gastric Cancer: miR-379-5p Regulatory Axis

In gastric cancer, high GRB10 expression is closely associated with poorer overall survival [1]. Functional studies demonstrate that GRB10 knockdown inhibits proliferation and migration ability in gastric cancer cells [2]. A specific regulatory axis was identified: miR-379-5p binds to the 3′UTR of GRB10, and overexpression of miR-379-5p reduces GRB10-regulated gastric cancer proliferation and migration [3]. In a mouse xenograft model, tumor growth was slower with GRB10 knockdown [4].

Gastric Cancer KD
Head-to-head
GRB10 knockdown: reduced proliferation/migration; slower xenograft tumor growth
Supports gastric cancer cell-model studies
miR-379-5p regulatory axis context; mouse xenograft model
Gastric cancer Cell proliferation microRNA Tumor xenograft Gene knockdown

mTORC1 Substrate: PI3K/ERK Feedback Inhibition

Quantitative phosphoproteomic analysis identified Grb10 as an mTORC1 substrate that mediates feedback inhibition of PI3K and ERK-MAPK pathways [1]. Knockdown of Grb10 in Tsc2−/− cells resulted in PI3K and ERK-MAPK hyperactivation after insulin or IGF stimulation, with increased phosphorylation of Akt (S473) and ERK1/2 (T202, Y204) [2]. mTORC1-mediated phosphorylation stabilizes Grb10, and Grb10 expression is frequently downregulated in various cancers, with loss of Grb10 and loss of PTEN appearing to be mutually exclusive events [3].

mTORC1 Substrate Activity
Class-level
Grb10 knockdown leads to PI3K and ERK-MAPK hyperactivation
Supports mTOR signaling feedback inhibition studies
Phosphoproteomic identification; Tsc2−/− cell model
mTORC1 signaling Phosphoproteomics Insulin resistance Feedback inhibition PI3K-Akt pathway

Calmodulin-Binding Capacity vs. Grb7

Comparative analysis of calmodulin (CaM) binding among Grb7 family members reveals distinct binding properties. Grb10 and Grb14 were identified as Ca2+-dependent CaM-binding proteins using CaM-affinity chromatography [1]. Deletion mutants of the three adaptor proteins lacking identified CaM-binding sites lost or strongly diminished CaM-binding capacity following the sequence Grb7 >> Grb14 > Grb10 [2]. More than one CaM-binding site and/or accessory CaM-binding sites appear to exist in Grb10 and Grb14, as compared to a single one present in Grb7 [3].

CaM Binding Capacity
Head-to-head
Rank order: Grb7 >> Grb14 > Grb10; multiple binding sites in Grb10
Distinct CaM-binding architecture for calcium signaling research
Ca2+-dependent affinity chromatography; deletion mutant analysis
Calmodulin binding Calcium signaling Protein-protein interaction SH2 domain Adaptor protein

Isoform-Specific Imprinting Patterns

Human GRB10 exhibits highly isoform- and tissue-specific imprinting patterns that differ from mouse. Allele-specific transcription analysis of multiple distinct splice variants in fetal tissues revealed that in fetal brains, most GRB10 variants are transcribed exclusively from the paternal allele [1]. In skeletal muscle, one GRB10 isoform (gamma1) is expressed from the maternal allele alone, whereas in numerous other fetal tissues, all GRB10 splice variants are transcribed from both parental alleles [2]. Notably, human GRB10 is oppositely imprinted compared to mouse, where Grb10 is transcribed exclusively from the maternal allele [3].

Imprinting Pattern
Class-level
Human GRB10: tissue-specific monoallelic expression; opposite imprinting vs. mouse
Species- and isoform-specific imprinting requires reagent verification
Human fetal tissue analysis; allele-specific transcription
Genomic imprinting Epigenetics Isoform analysis Tissue-specific expression Allele-specific transcription

GRB10: Research & Application Scenarios


Fetal Growth: Grb7 Family-Specific Knockout Studies

Based on direct comparative knockout evidence [1], GRB10 is uniquely required among Grb7 family members for studies of fetal growth inhibition. Grb10 knockout mice exhibit approximately 30% larger birth weight compared to wild-type, whereas Grb7 and Grb14 knockouts show no significant phenotype. Researchers investigating imprinted gene regulation of fetal growth, organ-specific overgrowth (particularly liver lipid storage), or maternal-paternal allele contributions to development should prioritize GRB10-specific reagents and models. Grb10:Igf1r and Grb10:Insr double mutant studies further demonstrate that Grb10 acts largely independently of these receptors to control fetal growth [2].

Cancer Prognostic Biomarker and Immunotherapy Response

Pan-cancer TCGA analysis demonstrates that high GRB10 expression predicts significantly shorter survival and poorer response rates in multiple immunotherapy-treated cohorts (urothelial carcinoma, melanoma, gastric cancer) [1]. GRB10 expression robustly correlates with an immunosuppressive tumor microenvironment, epithelial-mesenchymal transition (EMT) pathway scores, and CD4+ T-cell polarization [2]. Procurement of GRB10 detection reagents (antibodies, ELISA kits, qPCR primers) is indicated for projects involving: stratification of patients for immunotherapy response, identification of EMT-driven tumor subtypes, or validation of GRB10 as a companion diagnostic biomarker in gastric, lung, or colorectal cancers .

mTORC1 Signaling and Insulin Resistance

Quantitative phosphoproteomics established GRB10 as a direct mTORC1 substrate whose phosphorylation stabilizes the protein and mediates feedback inhibition of PI3K and ERK-MAPK pathways [1]. Knockdown of Grb10 in Tsc2−/− cells produces PI3K and ERK-MAPK hyperactivation [2]. This evidence supports procurement of GRB10 reagents for: studies of mTORC1-mediated feedback loops in insulin signaling, investigation of mechanisms linking mTORC1 hyperactivation to insulin resistance, examination of the mutually exclusive relationship between Grb10 loss and PTEN loss in cancer, and screening of mTOR inhibitor effects on Grb10-mediated feedback .

Adipose Tissue Biology and Thermogenesis

In adipocytes, mTOR-mediated phosphorylation of Grb10 at Ser501/503 switches binding preference from the insulin receptor to raptor, leading to mTORC1 downregulation [1]. Fat-specific Grb10 disruption increases mTORC1 signaling, suppresses lipolysis, and reduces thermogenic function—effects diminished by rapamycin administration [2]. Researchers studying brown/white adipose tissue biology, cold-induced thermogenesis, lipolysis regulation, or energy expenditure should utilize GRB10-specific tools, as this phosphorylation-dependent feedback mechanism is distinct from other Grb7 family members and represents a unique regulatory node in metabolic tissues.

Application
Selection Property
Validation Focus
Fetal growth regulation studies
GRB10-specific knockout phenotype
Growth phenotype and imprinting analysis
Cancer biomarker discovery and immune contexture studies
GRB10 expression profiling in tumor cohorts
Survival association and immunosuppressive microenvironment analysis
Insulin/mTORC1 pathway feedback studies
mTORC1 substrate phosphorylation and stabilization
PI3K and ERK-MAPK feedback loop analysis
Adipose tissue and thermogenesis research
Grb10 phosphorylation-dependent binding switch
Lipolysis and thermogenic function assays

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